molecular formula C8H20N4O5S2 B1665761 Argimesna CAS No. 106854-46-0

Argimesna

Cat. No. B1665761
M. Wt: 316.4 g/mol
InChI Key: MZDDDSNBRVMDIH-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Argimesna is biochemical.

Scientific Research Applications

Cardiac Protection

Research by Cargnoni et al. (1992) focused on the effectiveness of Argimesna (L-arginine mono(2-mercaptoethanesulfonate)) in limiting myocardial damage. This study was conducted using a Langendorff-perfused rabbit heart model, experiencing severe ischemia followed by reperfusion. Argimesna demonstrated significant myocardial protection, improving recovery of developed pressure, reducing creatine kinase release, maintaining mitochondrial function, and increasing ATP stores upon reperfusion. This protection was unique to Argimesna, as no significant effects were observed with mesna and L-arginine (Cargnoni et al., 1992).

Urinary Excretion Profiles in Health

Miglioli et al. (1992) conducted a comparative analysis of the urinary excretion profiles of Mesna and Argimesna following oral administration to healthy volunteers. The study found almost identical excretion patterns for both compounds, suggesting that Argimesna ensures a uroprotective activity equivalent to Mesna. This implies potential benefits of Argimesna in oral therapeutic regimens (Miglioli et al., 1992).

Prevention of Hemorrhagic Cystitis

Frustaci et al. (1992) assessed the tolerability and efficacy of Argimesna as a new uroprotective agent in preventing hemorrhagic cystitis from ifosfamide treatment. The study showed that Argimesna was subjectively better tolerated compared to sodiummercaptoethanesulfonate (Mesna), with fewer gastro-intestinal discomforts. Argimesna demonstrated equal effectiveness to Mesna in preventing urinary symptoms in chemotherapy patients (Frustaci et al., 1992).

properties

CAS RN

106854-46-0

Product Name

Argimesna

Molecular Formula

C8H20N4O5S2

Molecular Weight

316.4 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-sulfanylethanesulfonic acid

InChI

InChI=1S/C6H14N4O2.C2H6O3S2/c7-4(5(11)12)2-1-3-10-6(8)9;3-7(4,5)2-1-6/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);6H,1-2H2,(H,3,4,5)/t4-;/m0./s1

InChI Key

MZDDDSNBRVMDIH-WCCKRBBISA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CS(=O)(=O)O)S

SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(CS(=O)(=O)O)S

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(CS(=O)(=O)O)S

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Arg-MES
argimesna
arginine 2-mercaptoethane sulfonate
L-arginine mono(2-mercaptoethanesulfonate)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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